Ethyl 2-hexylcyclopropanecarboxylate
Description
Ethyl 2-hexylcyclopropanecarboxylate is a cyclopropane derivative characterized by an ethyl ester group at position 1 and a hexyl substituent at position 2 of the cyclopropane ring. The cyclopropane ring introduces significant ring strain, which influences its reactivity and physicochemical properties. Cyclopropane esters are often utilized in agrochemicals, fragrances, and pharmaceutical intermediates due to their unique stability and functional group compatibility. The hexyl chain enhances lipophilicity, suggesting applications in non-polar formulations or controlled-release systems.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 2-hexylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
JTKYEFCQEMMJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Ethyl 2-butoxycyclopropanecarboxylate : Substitutes the hexyl group with a shorter butoxy chain (C₄H₉O). The reduced alkyl length decreases lipophilicity compared to the hexyl derivative.
- Ethyl palmitate : A linear ester lacking the cyclopropane ring, featuring a palmitoyl chain (C₁₆). The absence of ring strain increases stability but reduces reactivity.
- Methyl 1-(methylamino)cyclobutanecarboxylate : A cyclobutane analog with a methylamino group. The larger ring size (cyclobutane vs. cyclopropane) reduces strain, altering synthesis and stability.
Physicochemical Properties
- Molecular Weight : Ethyl 2-hexylcyclopropanecarboxylate (C₁₂H₂₂O₂, ~198 g/mol) has a higher molecular weight than Ethyl 2-butoxycyclopropanecarboxylate (C₁₀H₁₈O₃, ~186 g/mol) but is lighter than ethyl palmitate (C₁₈H₃₆O₂, 284.48 g/mol) .
- Solubility : The hexyl chain reduces water solubility compared to the butoxy analog, favoring organic solvents. Ethyl palmitate is nearly insoluble in water due to its long alkyl chain .
- Boiling Point : Estimated to be lower than ethyl palmitate (high MW) but higher than Ethyl 2-butoxycyclopropanecarboxylate due to increased van der Waals forces from the hexyl group.
Data Tables
Table 1: Comparative Analysis of Key Properties
Research Findings and Comparative Analysis
- Biological Interactions : Ethyl palmitate’s role in bee antennal responses suggests cyclopropane esters could mimic or disrupt ecological signaling, depending on substituent effects.
- Synthesis Efficiency : Yields for cyclopropane derivatives may lag behind cyclobutane systems (e.g., 80% in ) due to steric challenges from larger groups like hexyl.
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